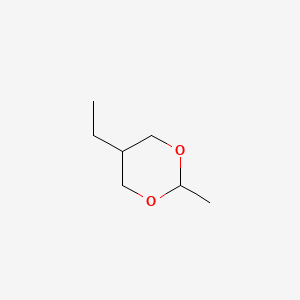

cis-2-Methyl-5-ethyl-1,3-dioxane

Description

Structure

2D Structure

Properties

CAS No. |

25924-91-8 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-ethyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O2/c1-3-7-4-8-6(2)9-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

BXZQKMDNORUZLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC(OC1)C |

Origin of Product |

United States |

Conformational Analysis and Stereochemistry of Cis 2 Methyl 5 Ethyl 1,3 Dioxane

Fundamental Ring Conformations in 1,3-Dioxane (B1201747) Systems

The 1,3-dioxane ring, a six-membered heterocycle, exhibits distinct conformational properties due to the presence of two oxygen atoms. These properties form the basis for understanding more complex substituted systems.

Chair Conformation Preference and Dynamics in 1,3-Dioxanes

Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain. thieme-connect.de However, the shorter C-O bond length compared to C-C bonds introduces geometric distinctions. This results in a more puckered chair conformation in the O1-C2-O3 region and a flattened chair structure at the C5 position. acs.org The presence of the oxygen atoms also influences the dynamics of the ring, with the chair form being significantly more stable than flexible forms. researchgate.net The preference for the chair conformation is a key factor in determining the orientation of substituents and their interactions within the molecule.

Chair-Twist Energy and Interconversion Pathways

The energy difference between the chair and twist-boat conformations is a critical parameter in conformational analysis. In 1,3-dioxane, the chair-twist energy is considerable, making the twist-boat conformation less populated at room temperature. thieme-connect.de Computational studies have estimated the free energy difference between the chair and the 2,5-twist conformer to be between 4.85 and 5.14 kcal/mol at 298K. researchgate.net The interconversion between the two chair forms proceeds through higher-energy twist and boat conformations. Quantum-chemical studies have identified two primary pathways for the conformational isomerization of the equatorial and axial chair conformers, involving several transition states. researchgate.net

Evaluation of Conformational Energies in 1,3-Dioxanes

The conformational energies of substituents on the 1,3-dioxane ring are influenced by a variety of factors, including steric hindrance and electronic effects. The anomeric effect, which stabilizes an axial alkoxy group at the C2 position, is a notable electronic interaction. thieme-connect.de For alkyl groups, the equatorial position is generally favored to avoid steric interactions. The Gibbs conformational energies (ΔG°) of substituents are often determined experimentally using techniques like ¹H NMR spectroscopy and are supported by theoretical calculations. researchgate.net These energy values provide a quantitative measure of the stability of different conformers.

Table 1: Calculated Conformational and Inversion Energy Parameters for 1,3-Dioxanes (kcal/mol)

| Conformer/Transition State | 5-ethyl-1,3-dioxane researchgate.net | 5-tert-butyl-1,3-dioxane researchgate.net |

|---|---|---|

| Cₑ | 0 | 0 |

| Cₐ | 1.0 | 1.1 |

| 2,5-T | 4.2 | 3.2 |

| 1,4-T | 5.3 | 4.9 |

| TS-1 | 8.7 | 8.4 |

| TS-2 | 10.6 | 10.4 |

| TS-3 | 12.0 | 10.9 |

| TS-4 | 5.5 | 5.1 |

Data sourced from quantum-chemical studies at the RHF/6-31G(d) level of theory. Cₑ and Cₐ represent equatorial and axial chair conformers, respectively. 2,5-T and 1,4-T are twist conformers. TS represents transition states in the inversion process.

Influence of Alkyl Substituents on Conformational Preferences

The introduction of alkyl substituents, such as a methyl group at the C2 position and an ethyl group at the C5 position, significantly impacts the conformational equilibrium of the 1,3-dioxane ring.

Steric and Electronic Interactions at C2 and C5 Positions

In cis-2-Methyl-5-ethyl-1,3-dioxane (B14703983), the methyl group at the C2 position and the ethyl group at the C5 position introduce steric and electronic effects that dictate the molecule's preferred conformation. A substituent at the C2 position experiences more significant diaxial interactions with axial hydrogens at C4 and C6 due to the shorter C-O bonds, strongly favoring an equatorial orientation for the methyl group. thieme-connect.de

Diaxial Interactions and their Impact on 1,3-Dioxane Conformation

Diaxial interactions are repulsive steric interactions between two axial substituents on a six-membered ring that are separated by one carbon atom. numberanalytics.comucla.edu In the case of a 1,3-dioxane with an axial substituent at C2, it would experience significant 1,3-diaxial repulsions with the axial hydrogens at C4 and C6. thieme-connect.de This high-energy interaction is a primary reason why C2 substituents overwhelmingly prefer the equatorial position. For the cis isomer of 2-methyl-5-ethyl-1,3-dioxane, the most stable conformation will have both the methyl and ethyl groups in equatorial positions to avoid these destabilizing diaxial interactions.

Table 2: Conformational Free Energy (A-values) of Substituents in Cyclohexane and 1,3-Dioxane Systems (kcal/mol)

| Substituent | Position in 1,3-Dioxane | A-value (1,3-Dioxane) | A-value (Cyclohexane) |

|---|---|---|---|

| Methyl | C2 | ~4.0 acs.org | 1.70 acs.org |

| Methyl | C5 | 0.8 researchgate.net | 1.70 acs.org |

| Ethyl | C5 | 0.9 researchgate.net | 1.75 acs.org |

A-value represents the energy difference between the axial and equatorial conformations of the monosubstituted ring.

Conformational Isomerization Pathways of Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes, like their cyclohexane analogs, are not static structures but exist in a dynamic equilibrium between various conformers. The primary and most stable conformation is the chair form. The isomerization between two different chair conformers (e.g., from an equatorial to an axial substituent orientation) proceeds through higher-energy transition states and intermediates.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have identified two main pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net These pathways involve non-chair forms such as the 1,4-twist-boat (1,4-T) and 2,5-twist-boat (2,5-T) as intermediates. researchgate.net The transition states connecting these conformers are typically high-energy structures like the half-chair and sofa forms. researchgate.netresearchgate.net

For instance, in the case of 5-ethyl-1,3-dioxane, the inversion from the equatorial chair (Ce) to the axial chair (Ca) conformer can proceed through a pathway involving a 2,5-twist intermediate. researchgate.net The energy barriers for these processes are influenced by the nature and position of the substituents. Theoretical calculations for various 5-alkyl-1,3-dioxanes provide insight into the energy landscapes of these isomerizations.

Table 1: Calculated Energy Parameters for the Inversion of 5-Alkyl-1,3-dioxanes (kcal/mol) Data sourced from quantum-chemical calculations. researchgate.net

| Compound (R) | ΔE (Ca - Ce) | Barrier (Ce → 2,5-T) | Barrier (Ca → 2,5-T) | ΔE (1,4-T) |

| 5-ethyl- (I) | 0.82 | 8.0 | 7.2 | 8.0 |

| 5-isopropyl- (II) | 0.90 | 8.2 | 7.3 | 8.4 |

| 5-tert-butyl- (III) | 0.86 | 8.0 | 7.1 | 8.2 |

The potential energy surface (PES) for disubstituted dioxanes like this compound is more complex. Studies on the analogous cis-2,5-dimethyl-1,3-dioxane show that the most stable conformer is the chair form with an equatorial methyl group at C2 and an axial methyl group at C5 (C2e5a). researchgate.net The isomerization pathways for this cis-isomer involve several stationary points on the PES, including twist-boat forms, with defined potential barriers for interconversion. researchgate.net

Stereoelectronic Effects in 1,3-Dioxane Systems

The conformational preferences in 1,3-dioxane systems are not governed by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable arrangement of substituents. acs.org These effects arise from the presence of the two oxygen heteroatoms in the ring.

Anomeric Effect and its Influence on Substituent Orientation in 1,3-Dioxanes

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position (the anomeric carbon) of a heterocyclic ring like 1,3-dioxane to adopt an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This phenomenon was first observed in carbohydrate chemistry and is a key principle in stereochemistry. wikipedia.org

The widely accepted explanation for the anomeric effect is a stabilizing hyperconjugative interaction. wikipedia.orgrsc.org This involves the delocalization of electron density from a lone pair (n) on an endocyclic oxygen atom into the antibonding sigma orbital (σ) of the adjacent C-X bond (where X is the substituent). rsc.org For this interaction to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar, a condition that is met when the substituent is in the axial position. wikipedia.org An alternative explanation involves the minimization of dipole-dipole repulsion; the axial conformation results in a lower net dipole moment compared to the equatorial one. wikipedia.org

While the anomeric effect is most pronounced for highly electronegative substituents like alkoxy or halogen groups, it also influences the conformational equilibrium of 2-alkyl-substituted 1,3-dioxanes. thieme-connect.de However, for a methyl or ethyl group at C2, the steric preference for the equatorial position generally outweighs the anomeric stabilization of the axial position.

Electrostatic Interactions and Conformational Behavior

Beyond the classic anomeric effect at C2, other electrostatic interactions significantly influence the conformational behavior of the 1,3-dioxane ring. The presence of the two oxygen atoms creates a unique electronic environment within the ring. The lone pairs on the oxygen atoms can lead to repulsive interactions with axial substituents at the C4, C5, and C6 positions. acs.org

However, attractive electrostatic interactions can also occur. For instance, the preference of certain groups at the C5 position can be influenced by electrostatic attraction between the C-O dipoles of the ring and the dipole of the substituent group. researchgate.net Studies on 5-phenyl-1,3-dioxane have shown that the conformational energy of the phenyl group is affected by remote substituents on the phenyl ring itself, a phenomenon attributed to inductive, electrostatic effects rather than sterics alone. acs.org These findings highlight that a comprehensive understanding of conformational preferences in 1,3-dioxanes requires consideration of both steric and a range of electrostatic forces. acs.orgnih.gov

Stereochemical Characterization of this compound

The stereochemical characterization of this compound involves understanding its isomerism and determining the spatial arrangement of its substituents.

Cis-Trans Isomerism in 1,3-Dioxanes

Cis-trans isomerism, also known as geometric isomerism, occurs in cyclic compounds and describes the relative orientation of substituents attached to the ring. wikipedia.org In a disubstituted 1,3-dioxane, the cis isomer has both substituents on the same side of the ring's plane, while the trans isomer has them on opposite sides. wikipedia.org

For 2-Methyl-5-ethyl-1,3-dioxane, the cis and trans isomers are diastereomers with distinct physical and chemical properties. In the cis isomer, the preferred chair conformation places one substituent in an equatorial position and the other in an axial position to minimize steric strain. Computational studies on the closely related cis-2,5-dimethyl-1,3-dioxane have shown that the conformer with an equatorial 2-methyl group and an axial 5-methyl group (C2e5a) is energetically preferred over the C2a5e conformer. researchgate.net By analogy, this compound is expected to predominantly adopt the chair conformation with an equatorial 2-methyl group and an axial 5-ethyl group. The trans-isomer, in contrast, would preferentially exist in a diequatorial conformation. researchgate.net

Table 2: Calculated Relative Energies of cis-2,5-Dimethyl-1,3-dioxane Conformers This table serves as a model for the expected conformational preferences of this compound. Data from Faizullin et al. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) |

| C2e5a | Chair, 2-equatorial, 5-axial | 0.00 |

| 1,4-T | 1,4-Twist-boat | 5.37 |

| 2,5-T | 2,5-Twist-boat | 5.75 |

| C2a5e | Chair, 2-axial, 5-equatorial | 1.34 |

Diastereotopicity and Chiral Influence in 1,3-Dioxane Systems

The introduction of multiple substituents onto the 1,3-dioxane ring system gives rise to complex stereochemical relationships, including diastereotopicity and the exertion of chiral influence on the molecule's properties and reactivity. In the case of this compound, the presence of two stereocenters, C2 and C5, leads to the existence of diastereomers (cis and trans) and, within the cis isomer, renders certain protons and carbons diastereotopic. This has significant implications for the molecule's spectroscopic signature and its interactions with other chiral entities.

The cis configuration of 2-methyl-5-ethyl-1,3-dioxane dictates that the methyl and ethyl groups are on the same face of the dioxane ring. In its preferred chair conformation, this results in one substituent being in an axial position and the other in an equatorial position. Research on analogous 2,5-disubstituted 1,3-dioxanes, such as cis-2,5-dimethyl-1,3-dioxane, has shown that the conformer with the C2-substituent in the equatorial position and the C5-substituent in the axial position (2e5a) is generally the most stable. This preference is attributed to the minimization of steric interactions. An equatorial substituent at C2 avoids the significant 1,3-diaxial interactions with the axial protons at C4 and C6.

The chiral environment created by the stereocenters at C2 and C5 results in the diastereotopicity of the geminal protons on the methylene (B1212753) groups at C4 and C6 of the dioxane ring. The axial and equatorial protons at each of these positions are chemically non-equivalent and will, therefore, have different chemical shifts in the ¹H NMR spectrum. This non-equivalence arises because the spatial relationship of the axial proton to the substituents at C2 and C5 is different from that of the equatorial proton.

The chiral influence of the substituted 1,3-dioxane ring can be observed in its interactions and reactions. For instance, the diastereotopic faces of the molecule can exhibit different reactivity towards chiral reagents. Furthermore, the development of chiral catalysts for the asymmetric construction of 1,3-dioxane systems highlights the importance of controlling the stereochemistry at these centers. Such catalytic methods aim to produce specific enantiomers or diastereomers, which can then serve as valuable chiral building blocks in the synthesis of more complex molecules like polyketides.

The conformational equilibrium of 5-substituted 1,3-dioxanes has been a subject of detailed study. For a 5-ethyl-1,3-dioxane, the ethyl group can occupy either an axial or an equatorial position in the chair conformation. The relative energies of these conformers can be influenced by the solvent and other substituents on the ring. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have elucidated the potential energy surfaces for the conformational isomerizations between the equatorial and axial chair forms, providing insights into the energy barriers of these processes. researchgate.net

The following table summarizes key data for cis-2-ethyl-5-methyl-1,3-dioxane (B14167852) and related compounds, illustrating the physical and chemical properties that are influenced by their stereochemistry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-2-Ethyl-5-methyl-1,3-dioxane | 35194-55-9 nist.gov | C₇H₁₄O₂ nist.gov | 130.18 nist.gov |

| trans-2-Ethyl-5-methyl-1,3-dioxane | Not available | C₇H₁₄O₂ | 130.18 |

| 2-Methyl-1,3-dioxane | 626-68-6 nih.gov | C₅H₁₀O₂ nih.gov | 102.13 nih.gov |

| 5-Ethyl-1,3-dioxane-5-methanol | 5187-23-5 sigmaaldrich.com | C₇H₁₄O₃ sigmaaldrich.com | 146.18 sigmaaldrich.com |

Advanced Spectroscopic Characterization Techniques for 1,3 Dioxanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural analysis of 1,3-dioxanes in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's three-dimensional structure and behavior can be assembled. For cis-2-Methyl-5-ethyl-1,3-dioxane (B14703983), the 1,3-dioxane (B1201747) ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring system. In the cis isomer, the substituents at the C-2 (methyl) and C-5 (ethyl) positions are on the same side of the ring. This leads to a conformational equilibrium between two chair forms: one with an equatorial methyl and an axial ethyl group (2e,5a), and another with an axial methyl and an equatorial ethyl group (2a,5e).

Proton NMR (¹H NMR) provides critical information about the conformational preferences of 1,3-dioxanes. The chemical shifts (δ) and vicinal coupling constants (³J) of the ring protons are highly dependent on their orientation (axial or equatorial).

In the chair conformation of a 1,3-dioxane ring, equatorial protons generally resonate at a lower field (higher ppm) compared to their axial counterparts. This is due to the anisotropic effect of the C-O and C-C bonds. Furthermore, the coupling constants between adjacent protons are dictated by the dihedral angle between them, as described by the Karplus relationship. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings.

For this compound, the analysis of coupling constants is key to determining the predominant chair conformation. Theoretical studies on analogous compounds like 5-alkyl-1,3-dioxanes provide a basis for predicting these values. researchgate.net For instance, a large coupling constant (typically 10-13 Hz) between vicinal protons indicates a dihedral angle of nearly 180°, characteristic of a trans-diaxial relationship. Smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or equatorial-equatorial interactions.

Table 1: Predicted ¹H NMR Vicinal Coupling Constants for Chair Conformations of 5-Ethyl-1,3-Dioxane Data derived from theoretical calculations on analogous 5-alkyl-1,3-dioxanes. researchgate.net

| Interaction Type | Dihedral Angle (approx.) | Expected Coupling Constant (Hz) |

| Axial-Axial (J_aa) | ~180° | 11.1 - 11.7 |

| Axial-Equatorial (J_ae) | ~60° | 2.0 - 5.1 |

| Equatorial-Equatorial (J_ee) | ~60° | 2.0 - 3.7 |

By measuring the experimental coupling constants for the protons on the C4, C5, and C6 atoms of this compound, the equilibrium position between the two possible chair forms can be determined.

Carbon-13 NMR (¹³C NMR) is a vital tool for determining the stereochemistry of 1,3-dioxanes. The chemical shift of each carbon atom is sensitive to its local electronic environment and steric interactions, which differ significantly between isomers.

The orientation of substituents on the 1,3-dioxane ring has a predictable effect on the chemical shifts of the ring carbons. An axial substituent at C-2 or C-5 will cause a shielding (upfield shift) of the C-4 and C-6 carbons due to the gamma-gauche effect, a steric compression that increases electron density around the affected carbons.

In this compound, the chemical shifts of the ring carbons (C-2, C-4, C-5, C-6) and the substituent carbons will differ from its trans isomer. By comparing the observed spectra to data from known 2,5-disubstituted 1,3-dioxanes, the configuration can be unequivocally assigned. For example, quantum-chemical studies on cis- and trans-2,5-dimethyl-1,3-dioxane show distinct chemical shifts for each isomer, providing a template for analysis. researchgate.net

Table 2: Calculated ¹³C NMR Chemical Shifts (ppm) for Conformers of 2,5-Dimethyl-1,3-dioxane (B14706944) This data serves as an illustrative example for predicting the stereochemical effects in this compound. researchgate.net

| Carbon Atom | cis-Isomer (C_2e,5a) | trans-Isomer (C_2e,5e) |

| C-2 | 93.8 | 94.1 |

| C-4, C-6 | 69.9, 75.3 | 75.8 |

| C-5 | 30.1 | 35.9 |

| 2-CH₃ | 21.4 | 21.5 |

| 5-CH₃ | 13.9 | 16.4 |

The 1,3-dioxane ring is not static but undergoes a rapid "chair-to-chair" inversion at room temperature. This process can be studied using Dynamic NMR (DNMR) spectroscopy by recording spectra at various temperatures.

At room temperature, the ring inversion is fast on the NMR timescale, and the observed spectrum is an average of the two contributing chair conformers. As the temperature is lowered, the rate of inversion decreases. Eventually, the coalescence temperature is reached, where the signals for the individual conformers begin to broaden and merge. Below this temperature, at the slow-exchange limit, separate signals for the axial and equatorial protons of each distinct chair form can be observed.

By analyzing the changes in the NMR line shape as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. Studies on 2,5-dimethyl-1,3-dioxane have determined these barriers, which are expected to be of a similar magnitude for this compound. researchgate.net

Table 3: Calculated Potential Barriers (kcal/mol) for Conformational Isomerization of 2,5-Dimethyl-1,3-dioxane This data illustrates the energy barriers involved in the ring dynamics of 2,5-disubstituted 1,3-dioxanes. researchgate.net

| Isomer | Inversion Pathway | Energy Barrier (ΔE) |

| cis-Isomer | Chair (C_2e,5a) ↔ Twist (1,4-T) | 8.8 |

| trans-Isomer | Chair (C_2e,5e) ↔ Twist (2,5-T) | 9.8 |

Two-dimensional (2D) NMR techniques are essential for unambiguously confirming the structure and stereochemistry of complex molecules. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for this purpose.

NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by bonds. This allows for the mapping of spatial relationships within the molecule.

For this compound, a NOESY experiment would be used to confirm the cis relationship between the C-2 methyl group and the C-5 ethyl group. Specifically, in the diequatorial conformation of the corresponding trans isomer, no NOE correlation would be expected between the protons of the two alkyl groups. However, in the cis isomer, where one substituent is axial and the other is equatorial in the stable conformations, NOE cross-peaks would be observed between the protons of the axial substituent and the axial protons on the same side of the dioxane ring. For example, an axial methyl group at C-2 would show a correlation to the axial protons at C-4 and C-6. This powerful technique provides definitive proof of the relative stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers clues to its structure based on its fragmentation pattern.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions. For 1,3-dioxanes, characteristic fragmentation pathways involve the cleavage of the acetal (B89532) function. A primary fragmentation is the loss of a substituent at the C-2 position, followed by the cleavage of the ring. For this compound (MW = 130.18 g/mol ), one would expect to see a molecular ion peak (M⁺) at m/z 130, although it may be weak. Key fragments would likely arise from the loss of the ethyl group (M-29, m/z 101) or the methyl group (M-15, m/z 115).

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺). This is useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum. For this compound, a CI mass spectrum would be expected to show a strong peak at m/z 131 ([C₇H₁₄O₂ + H]⁺). The comparison between EI and CI spectra provides complementary information, with EI revealing structural fragments and CI confirming the molecular mass.

Table 4: Predicted Key Ions in the Mass Spectra of this compound

| Ionization Mode | Predicted Ion | m/z | Description |

| EI | [M]⁺ | 130 | Molecular Ion |

| EI | [M-CH₃]⁺ | 115 | Loss of methyl group from C-2 |

| EI | [M-C₂H₅]⁺ | 101 | Loss of ethyl group from C-5 |

| CI | [M+H]⁺ | 131 | Protonated Molecule |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. nih.gov In the context of 1,3-dioxanes, MS/MS provides invaluable information for elucidating their fragmentation pathways. The process involves the initial ionization of the molecule to form a molecular ion, which is then subjected to fragmentation. docbrown.info

The fragmentation of the 1,3-dioxane ring is a complex process that can proceed through various pathways, leading to a characteristic pattern of fragment ions. The analysis of these fragments helps in piecing together the original structure of the molecule. For this compound, specific fragmentation patterns would be expected, involving the cleavage of the dioxane ring and the loss of substituents. The study of these pathways is crucial for the unambiguous identification of the compound, especially in complex mixtures. The use of MS/MS, often in conjunction with deuteration and model compounds, offers deeper insights into these fragmentation mechanisms. msu.edu

Differential Mass Spectrometry in Stereochemical Studies

Differential mass spectrometry, particularly when combined with quantum chemical calculations (QCC-ΔMS), has emerged as an effective method for the stereochemical investigation of 1,3-dioxane derivatives. researchgate.net This technique is particularly useful for distinguishing between diastereoisomers that often exhibit very similar mass spectra, making their differentiation challenging. researchgate.net

The methodology relies on correlating the experimental differential mass spectra with the calculated enthalpies of formation for the primary fragment ions. researchgate.net By comparing the relative intensities of peaks in the mass spectra of stereoisomers, subtle differences can be amplified and correlated with the calculated stabilities of the corresponding fragment ions. This approach has been successfully applied to discriminate between cis and trans isomers of substituted 1,3-dioxanes. researchgate.net For this compound, this technique could be employed to differentiate it from its trans isomer by analyzing the differential fragmentation patterns and relating them to the calculated thermodynamic stabilities of the respective conformers and their fragment ions. researchgate.netresearchgate.net

GC/MS for Identification of 1,3-Dioxanes in Environmental and Natural Samples

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds, including 1,3-dioxanes, in various environmental and natural matrices. researchgate.netnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. nih.gov

The analysis of environmental samples such as water, soil, and air, as well as natural products, often involves the detection of trace amounts of contaminants. fms-inc.comclu-in.org GC/MS provides the necessary sensitivity and selectivity for such analyses. ysi.com For instance, methods have been developed for the determination of 1,4-dioxane (B91453) in cosmetics and drinking water at low concentrations. researchgate.netclu-in.org While specific methods for this compound are not detailed in the provided results, the general applicability of GC/MS for the analysis of substituted dioxanes in environmental and biological samples is well-established. researchgate.netnih.gov The technique's ability to provide a unique "fingerprint" mass spectrum for each compound allows for its confident identification even in complex mixtures. docbrown.info

Microwave Spectroscopy for Precise Structural Parameters

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. fiveable.melibretexts.org It provides highly accurate data on the geometry and electronic structure of molecules. mit.edu

Rotational Constants and Dipole Moment Determination of 1,3-Dioxanes

By analyzing the frequencies of absorbed microwave radiation, the rotational constants (A, B, and C) of a molecule can be determined with exceptional precision. mit.eduresearchgate.net These constants are inversely related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their arrangement in space. fiveable.me The determination of these constants for 1,3-dioxane and its derivatives has confirmed their preference for a chair conformation. cdnsciencepub.com

Furthermore, microwave spectroscopy allows for the determination of the molecular dipole moment and its components along the principal axes of inertia. researchgate.netcdnsciencepub.com For instance, the dipole moment components of 1,3-dioxane have been determined to be μb = 1.61 D and μc = 1.29 D, resulting in a total dipole moment of 2.06 D. cdnsciencepub.com For 2-methyl-1,3-dioxane, the dipole moment components are μa = 1.43 D and μc = 1.15 D, with a total dipole moment of 1.84 D. researchgate.net This information is crucial for understanding the intermolecular interactions and physical properties of these compounds. To be observable by microwave spectroscopy, a molecule must possess a permanent dipole moment. youtube.com

Table 1: Rotational Constants and Dipole Moments of Selected 1,3-Dioxanes

| Compound | A (MHz) | B (MHz) | C (MHz) | Dipole Moment (D) | Reference |

| 1,3-Dioxane | 4999.94 | 4807.61 | 2757.12 | 2.06 | cdnsciencepub.com |

| 2-Methyl-1,3-dioxane | 4658.122 | 2503.221 | 1783.950 | 1.84 | researchgate.net |

Isotopic Substitution Studies for Structural Analysis

A powerful extension of microwave spectroscopy is the use of isotopic substitution to refine the molecular structure. mit.edu By measuring the microwave spectra of different isotopologues of a molecule (where one or more atoms have been replaced by their heavier isotopes), the positions of individual atoms can be determined with high accuracy. mit.eduresearchgate.net

The substitution of an atom with its isotope alters the moments of inertia of the molecule, leading to small but measurable shifts in the rotational transition frequencies. mit.edu By analyzing these shifts for a sufficient number of isotopic substitutions, a complete and precise three-dimensional structure of the molecule can be derived. This method has been applied to various molecules, including cyclohexane (B81311) and 2-methyl-1,3-dioxane, to determine their substitution structures (rs) and effective structures (ro). researchgate.netacs.org For 2-methyl-1,3-dioxane, the study of isotopomers with ¹³C and ¹⁸O has allowed for the determination of its structural parameters. researchgate.net

X-ray Crystallography for Solid-State Conformation of 1,3-Dioxanes

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. mit.edu It provides a detailed picture of the molecular conformation and intermolecular interactions in the solid state.

For 1,3-dioxane derivatives, X-ray diffraction analysis can confirm the preferred conformation, such as the chair form, and the orientation of substituents (axial or equatorial). acs.orgresearchgate.net The analysis of single crystals of 1,3-dioxane-containing compounds has provided unambiguous proof of their solid-state structures. researchgate.netacs.org While a specific crystal structure for this compound is not available in the search results, the technique's utility is demonstrated by its application to other complex organic molecules containing the 1,3-dioxane ring, where it has been used to confirm stereochemistry and analyze packing effects. researchgate.netnih.gov The data obtained from X-ray crystallography is fundamental for understanding the relationship between structure and properties in the solid state.

Computational and Theoretical Studies on 1,3 Dioxane Conformational Landscapes

Ab Initio Quantum Mechanical Calculations for 1,3-Dioxanes

Ab initio quantum mechanical methods are foundational in computational chemistry, deriving results from first principles without the use of empirical parameters. masterorganicchemistry.com These methods solve the electronic Schrödinger equation to provide accurate energies and structures for different molecular conformations. For substituted 1,3-dioxanes, ab initio calculations have been instrumental in determining the relative stabilities of various isomers and the energy barriers separating them. researchgate.net

A study on cis-2,5-dimethyl-1,3-dioxane, a close structural analog of cis-2-Methyl-5-ethyl-1,3-dioxane (B14703983), using the Restricted Hartree-Fock (RHF) method, has shown that the chair conformer with an equatorial methyl group at C2 and an axial methyl group at C5 (C2e5a) is the most stable form. researchgate.net This preference is a result of the complex interplay of steric interactions within the molecule.

The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For 1,3-dioxane (B1201747) systems, Pople-style basis sets, such as 6-31G(d), are commonly employed as they provide a good balance between computational cost and accuracy. researchgate.netresearchgate.net The "(d)" indicates the inclusion of polarization functions on heavy atoms, which are crucial for describing the asymmetric electron distribution in molecules with heteroatoms like oxygen.

The Hartree-Fock method, while a good starting point, does not fully account for electron correlation—the way electrons interact and avoid each other. To improve accuracy, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular method to include electron correlation. thieme-connect.dechemicalbook.com MP2 calculations provide a more refined energetic picture, which is essential for accurately determining the small energy differences between various conformers of substituted 1,3-dioxanes.

A key step in computational analysis is geometry optimization, where the algorithm systematically alters the molecular structure to find a stationary point on the potential energy surface, which corresponds to a stable conformer (a minimum) or a transition state. researchgate.net For this compound, this process would be applied to various starting geometries, such as different chair and twist-boat forms, to locate all relevant stable structures.

Once the geometries are optimized, single-point energy calculations are performed using higher levels of theory or larger basis sets to obtain more accurate energy values. These calculations provide the relative energies of the conformers, indicating their populations at equilibrium, and the energy barriers between them, which determine the rates of conformational interconversion. For the analogous cis-2,5-dimethyl-1,3-dioxane, the diequatorial chair conformer (C2e5e) was found to be less stable than the C2e5a conformer. researchgate.net

Density Functional Theory (DFT) Approaches for 1,3-Dioxanes

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.govacs.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the energy of a molecule based on its electron density. acs.org This approach has been widely and successfully applied to study the conformational landscapes of cyclic molecules, including substituted 1,3-dioxanes.

A variety of exchange-correlation functionals are available within the DFT framework. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, have proven to be particularly effective for organic molecules. researchgate.netnist.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is one of the most popular and widely used hybrid functionals, often providing results with accuracy comparable to MP2 but at a lower computational cost. More recent functionals, like the M06 suite, have also been developed to better account for non-covalent interactions, which can be important in conformational studies. In the study of cis-2,5-dimethyl-1,3-dioxane, the PBE functional, another common DFT functional, was used alongside RHF to explore the conformational space. researchgate.net

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. For a molecule like this compound, the PES reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states for interconversion between them. researchgate.net Mapping the PES is crucial for understanding the dynamics of the molecule, such as the pathways for ring inversion.

Computational studies on substituted 1,3-dioxanes have successfully mapped these surfaces, identifying key transition states that connect the chair and twist conformers. researchgate.net For cis-2,5-dimethyl-1,3-dioxane, the PES is more complex than its trans counterpart, featuring additional minima corresponding to twist-boat forms. researchgate.net The energy barriers for these transformations determine how rapidly the molecule can switch between its different shapes.

| Conformer | RHF/6-31G(d) Relative Energy (kcal/mol) | PBE/cc-pVDZ Relative Energy (kcal/mol) |

|---|---|---|

| Chair (C2e5a) | 0.00 | 0.00 |

| Chair (C2a5e) | 1.5 | 1.3 |

| 2,5-Twist | 1.6 | 1.5 |

| 1,4-Twist | 2.0 | 2.2 |

Molecular Mechanics and Force Field Development for 1,3-Dioxanes

While quantum mechanical methods provide high accuracy, they are computationally expensive, especially for large molecules or long-timescale simulations. Molecular mechanics (MM) offers a much faster alternative by using a classical mechanical model, or "force field," to describe the energy of a molecule. A force field is a set of parameters that define the energy function for bond stretching, angle bending, torsional rotations, and non-bonded interactions.

Evaluation of Different Force Fields (e.g., MM3, AMBER) for 1,3-Dioxanes

The accuracy of molecular mechanics calculations in predicting the conformational energies and geometries of 1,3-dioxanes is highly dependent on the chosen force field. Force fields are sets of parameters and equations used to describe the potential energy of a system of atoms and are crucial for computational studies of molecular structures and dynamics.

A review of commonly used force fields indicates that the "MM" series, particularly MM3, generally outperforms other widely used force fields like AMBER (Assisted Model Building with Energy Refinement), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) in evaluating the conformational properties of organic molecules. Studies have shown that for small organic conformers, MM3 is adept at reproducing experimental data for structures, conformational energy differences, and rotational barriers. Specifically, MM3 has been found to produce geometries close to those from experiments and ab initio calculations, as well as providing good relative energies for conformers. While the AMBER suite of force fields, including ff99SB, ff14SB, and ff19SB, is widely used for biomolecular simulations, its performance for small heterocyclic systems like 1,3-dioxanes can be less consistent compared to force fields specifically parameterized for such molecules. The General Amber Force Field (GAFF) was developed to extend the AMBER force field to a broader range of organic molecules, but the MM series often remains the recommended choice for detailed conformational analysis of systems like 1,3-dioxanes.

| Force Field | General Performance for Geometries | General Performance for Relative Energies | Primary Application Area |

|---|---|---|---|

| MM3 | Good to Excellent | Good to Excellent | Small Organic Molecules |

| AMBER (protein ffs) | Good | Variable | Biomolecules (Proteins, Nucleic Acids) |

| GAFF (General Amber Force Field) | Good | Good | General Organic Molecules |

| OPLS | Good | Good | Liquids, Biomolecules |

| CHARMM | Good | Good | Biomolecules |

Theoretical Analysis of Stereoelectronic Interactions in 1,3-Dioxanes

Stereoelectronic interactions, which involve the influence of orbital overlaps on molecular geometry and stability, are critical in determining the conformational preferences of 1,3-dioxane systems. These effects are often subtle but can have a profound impact on the equilibrium between different chair and twist-boat conformations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and delocalization of electron density. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and empty orbitals. This method allows for the quantitative evaluation of stereoelectronic effects by examining the interactions between filled (donor) and empty (acceptor) orbitals.

In 1,3-dioxane systems, NBO analysis is instrumental in identifying and quantifying hyperconjugative interactions that stabilize certain conformations. For instance, it can calculate the second-order perturbation energy (E(2)), which estimates the stabilization energy resulting from the delocalization of electrons from a donor NBO to an acceptor NBO. This has been used to study the anomeric effect, where an electronegative substituent at the C2 position prefers an axial orientation due to stabilizing interactions between an oxygen lone pair (nO) and the antibonding orbital of the C-substituent bond (σ*C-X).

Hyperconjugation is a key stereoelectronic effect that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital. In 1,3-dioxane conformers, several types of hyperconjugative interactions contribute to their relative stabilities.

Computational studies have revealed that the balance of various hyperconjugative interactions is essential for explaining structural features, such as the relative lengths of C-H bonds. Key interactions in the 1,3-dioxane ring include:

Anomeric Effect: The interaction between an axial lone pair on an oxygen atom and the adjacent anti-periplanar axial C-H antibonding orbital (nO → σ*C-Hax). This interaction is dominant at the C2, C4, and C6 positions.

Homoanomeric Effect: An interaction involving the lone pairs of the oxygen atoms and the antibonding orbital of the equatorial C(5)-H bond (nO → σ*C(5)-Heq). This effect is particularly significant in 1,3-dioxanes and helps explain the relative elongation of this bond.

σ-σ* Interactions: Delocalization from a C-C or C-H sigma bonding orbital to an adjacent C-H or C-O antibonding orbital (e.g., σC-C → σC-O). The balance between interactions like σC-X → σC-Heq and σC-Heq → σ*C-X is crucial for understanding bond lengths and stability.

These interactions collectively influence the geometry and energy of the conformers. For example, the weakening of an axial C-H bond due to an nO → σ*C-Hax interaction is a classic hyperconjugative effect that can be observed spectroscopically.

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| Anomeric | n(O) (Oxygen lone pair) | σ(C-H)ax or σ(C-X)ax | Stabilizes axial substituents at C2, C4, C6. |

| Homoanomeric | n(O) (Oxygen lone pair) | σ(C5-H)eq | Contributes to the stability and geometry at C5. |

| Sigma Delocalization | σ(C-H) or σ(C-C) | σ(C-O) or σ*(C-H) | Influences bond lengths and overall ring puckering. |

Solvent Effects and Intermolecular Interactions in Conformational Studies of 1,3-Dioxanes

The conformational equilibrium of 1,3-dioxanes can be significantly influenced by the surrounding solvent environment. Intermolecular interactions between the dioxane derivative and solvent molecules can alter the relative energies of different conformers, shifting the equilibrium compared to the gas phase. Therefore, accurate computational modeling must account for these solvent effects.

Two primary approaches are used to model solvent effects in quantum chemical calculations: continuum solvation models and explicit solvent models, which can be combined into a hybrid cluster-continuum model.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), approximate the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute and the polarized continuum. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Cluster Model (Explicit Solvation): In this approach, a few individual solvent molecules are explicitly included in the quantum mechanical calculation along with the solute molecule. This allows for the detailed modeling of specific short-range interactions, such as hydrogen bonding, which are not well-described by continuum models alone.

Cluster-Continuum Models: This hybrid approach offers a balance between accuracy and computational cost. It involves creating a "cluster" of the solute with one or more explicit solvent molecules at key interaction sites, and then embedding this entire cluster within a polarizable continuum. This method accounts for both specific short-range interactions and long-range bulk solvent effects, providing a more accurate picture of solvation. For studying the conformational equilibria of substituted 1,3-dioxanes, where specific interactions with solvent might stabilize one conformer over another, the cluster-continuum model is a particularly powerful tool.

Natural Occurrence and Biogenesis of 1,3 Dioxanes

Identification of 1,3-Dioxanes in Natural Products

Scientific investigations have successfully identified a variety of 1,3-dioxane (B1201747) compounds in natural sources. These discoveries have been facilitated by advanced analytical techniques such as gas chromatography/mass spectrometry (GC/MS) on extracts from these products. acs.orgnih.gov

Several 1,3-dioxane derivatives have been identified in the nonpolar fractions of extracts from apple juice and cider. acs.orgnih.gov The presence of these compounds contributes to the complex aroma profile of these beverages. compoundchem.com Research has confirmed the existence of known compounds, such as 2-methyl-4-pentyl-1,3-dioxane (B12781679), and has also led to the identification of novel 1,3-dioxanes. acs.orgnih.gov French apple varieties used for cider production are noted to contain significant quantities of the precursor 1,3-diols. acs.org While primarily described in apple products, the precursor diols have also been found in pear cultivars and the mountain papaya fruit. acs.orgresearchgate.net

Table 1: 1,3-Dioxanes Identified in Apple Juice and Cider

| Compound Name | Natural Source |

| 2-Methyl-4-pentyl-1,3-dioxane | Apple Juice, Cider acs.orgnih.gov |

| 2-Methyl-4-[2'(Z)-pentenyl]-1,3-dioxane | Apple Juice, Cider acs.orgnih.gov |

| Other novel 1,3-dioxanes | Apple Juice, Cider acs.org |

Detailed analysis has revealed that 1,3-dioxanes in natural products exist as specific stereoisomers. For instance, the 1,3-dioxanes isolated from apple juice and cider were found to be a mixture of (2S,4R) and (2R,4R) stereoisomers. acs.orgacs.org The ratio between these stereoisomers is not equal; studies indicate that the (2S,4R) and (2R,4R) mixture is present in an approximate 10:1 ratio. acs.orgacs.org This stereochemical composition was confirmed through enantioselective synthesis of the various possible stereoisomers and comparison with the naturally isolated compounds. acs.orgnih.gov An exception to this ratio was noted for 1,3-dioxanes that were formed from acetone (B3395972) and 2-butanone. acs.orgacs.org

Proposed Biogenic Pathways for 1,3-Dioxane Formation

The presence of 1,3-dioxanes in natural products like apples and cider is believed to be the result of chemical synthesis from precursors naturally present in the fruit or produced during fermentation. acs.orgnih.gov

The generally accepted pathway for the formation of 1,3-dioxanes is the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (an aldehyde or a ketone). organic-chemistry.orgwikipedia.org In the context of apples and cider, it is assumed that these compounds form from the reaction of natural apple ingredients. acs.orgacs.org The necessary precursors, including various 1,3-diols, are found in apples, while a range of aldehydes and ketones are produced either by the apples themselves or by yeast during the fermentation of apple juice. acs.orgacs.org

The key precursors identified in apples include:

(R)-octane-1,3-diol acs.orgacs.org

(R)-5(Z)-octene-1,3-diol acs.orgacs.org

(3R,7R)- and (3R,7S)-octane-1,3,7-triol acs.orgacs.org

These diols can react with various carbonyl compounds also present, such as:

Acetaldehyde (B116499) (produced during fermentation) compoundchem.com

Propanal acs.org

Butanal acs.org

Hexanal acs.org

Acetone acs.org

2-Butanone acs.org

For example, 2-methyl-4-pentyl-1,3-dioxane is thought to be formed from the chemical reaction between acetaldehyde and (R)-octane-1,3-diol. acs.org This process of forming cyclic acetals from diols and carbonyls is a well-established chemical reaction. organic-chemistry.orgwikipedia.org

Table 2: Precursors for 1,3-Dioxane Formation in Apples and Cider

| Precursor Type | Compound Name |

| 1,3-Diol | (R)-octane-1,3-diol acs.orgacs.org |

| (R)-5(Z)-octene-1,3-diol acs.orgacs.org | |

| (3R,7R)-octane-1,3,7-triol acs.orgacs.org | |

| (3R,7S)-octane-1,3,7-triol acs.orgacs.org | |

| Carbonyl | Acetaldehyde compoundchem.comacs.org |

| Propanal acs.org | |

| Butanal acs.org | |

| 2-Methylpropanal acs.org | |

| Hexanal acs.org | |

| 3-Methylbutanal acs.org | |

| 2-Methylbutanal acs.org | |

| Acetone acs.orgacs.org | |

| 2-Butanone acs.orgacs.org |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing cis-2-Methyl-5-ethyl-1,3-dioxane in high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of diols with carbonyl precursors. For example, camphorsulfonic acid (10 mol%) in anhydrous conditions with a Dean-Stark apparatus enables efficient acetalization by removing water as a byproduct. Solvent selection (e.g., toluene) and temperature control (reflux) are critical for optimizing yield and stereoselectivity . Adjusting the molar ratio of reactants and catalyst loading can further enhance purity (>98% by GC) .

Q. How can researchers distinguish this compound from its trans isomer during structural characterization?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for differentiating cis/trans configurations. For crystal structures, single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) resolves stereochemistry by analyzing bond angles and torsional parameters . Coupled with computational modeling (e.g., DFT), NOESY correlations and XRD data validate the spatial arrangement of substituents .

Q. What spectroscopic techniques are recommended for analyzing the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should employ:

- NMR spectroscopy (¹H/¹³C) to monitor degradation byproducts.

- IR spectroscopy to track carbonyl or ether bond alterations under thermal stress.

- HPLC-MS for quantifying hydrolytic or oxidative decomposition products. Accelerated aging experiments (e.g., 40°C/75% RH) combined with these techniques provide shelf-life predictions .

Advanced Research Questions

Q. How do solvent effects influence the thermal decomposition mechanism of this compound?

- Methodological Answer : Computational studies (e.g., DFT or MD simulations) reveal that polar aprotic solvents like DMSO lower activation barriers by stabilizing transition states. For instance, the decomposition rate of nitro-substituted analogs increases 80-fold in DMSO due to solvent stabilization of intermediates . Experimental validation via thermogravimetric analysis (TGA) under inert vs. solvated conditions quantifies solvent-mediated kinetic effects .

Q. What strategies can mitigate stereochemical inversion during functionalization of this compound?

- Methodological Answer : Steric hindrance from the ethyl and methyl groups necessitates mild reaction conditions. For example:

- Use of bulky Lewis acids (e.g., Ti(OiPr)₄) preserves configuration during nucleophilic substitutions.

- Low-temperature (-78°C) lithiation with LDA minimizes epimerization.

- Chiral HPLC post-synthesis ensures stereochemical fidelity .

Q. How can computational modeling predict the reactivity of this compound in macrocyclic systems?

- Methodological Answer : Molecular docking and QM/MM simulations assess conformational flexibility and host-guest interactions. For macrocycles incorporating 1,3-dioxane units, torsional scans (e.g., via Gaussian) identify low-energy conformers, while NBO analysis predicts electronic effects of substituents on ring strain . Experimental validation via X-ray crystallography confirms computational predictions .

Q. What regulatory constraints apply to the environmental disposal of this compound in laboratory settings?

- Methodological Answer : Under EU REACH, derivatives with nitro or halogen substituents may classify as SVHCs (Substances of Very High Concern). Researchers must consult ECHA guidelines for disposal protocols, particularly for aquatic toxicity (H410 hazard code). Incineration in certified facilities with scrubbers is recommended for halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.